1-Cyclopenta-2,4-dien-1-ylbutan-1-one;cyclopentane;iron
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Overview
Description
Butyrylferrocene is an organometallic compound with the chemical formula C14H16FeO . It is a derivative of ferrocene, where a butyryl group is attached to one of the cyclopentadienyl rings. This compound is known for its unique structure and properties, making it a valuable substance in various fields of research and industry .
Preparation Methods
Butyrylferrocene can be synthesized through the reaction of butyryl chloride with ferrocene in an organic solvent. This reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation . The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Butyrylferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert butyrylferrocene into other derivatives with different functional groups.
Substitution: The butyryl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyrylferrocene has a wide range of scientific research applications:
Medicine: Its unique structure and properties make it a candidate for drug development and other medical applications.
Mechanism of Action
The mechanism of action of butyrylferrocene involves its interaction with molecular targets and pathways. The ferrocene moiety imparts stability and redox activity, making it useful in electrochemical applications . The butyryl side chain is co-planar with its carrier carbocycle, which influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Butyrylferrocene can be compared with other ferrocene derivatives, such as:
- Acetylferrocene
- Ferrocenecarboxaldehyde
- Ferrocenecarboxylic acid
- Ethynylferrocene
These compounds share the ferrocene core but differ in their functional groups, which impart different chemical and physical properties. Butyrylferrocene’s unique butyryl group makes it distinct in terms of its reactivity and applications .
Properties
Molecular Formula |
C14H16FeO-6 |
---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylbutan-1-one;cyclopentane;iron |
InChI |
InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q-1;-5; |
InChI Key |
QVSINQAXSOSRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
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